

Application Notes and Protocols for Measuring Cytosolic Calcium Changes After Thapsigargin Treatment

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Compound of Interest

Compound Name: *Thapsigargin*

Cat. No.: *B1683126*

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Introduction

Calcium (Ca^{2+}) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis. The precise spatial and temporal regulation of cytosolic free Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) is critical for cellular function. **Thapsigargin**, a sesquiterpene lactone derived from the *Thapsia garganica* plant, is a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca^{2+} -ATPase (SERCA) pump.[1] By blocking the reuptake of Ca^{2+} into the endoplasmic reticulum (ER), **thapsigargin** causes a passive leak of Ca^{2+} from the ER into the cytosol, leading to a sustained increase in $[\text{Ca}^{2+}]_i$. This property makes **thapsigargin** an invaluable pharmacological tool for studying Ca^{2+} signaling pathways, ER stress, and store-operated Ca^{2+} entry (SOCE).[2]

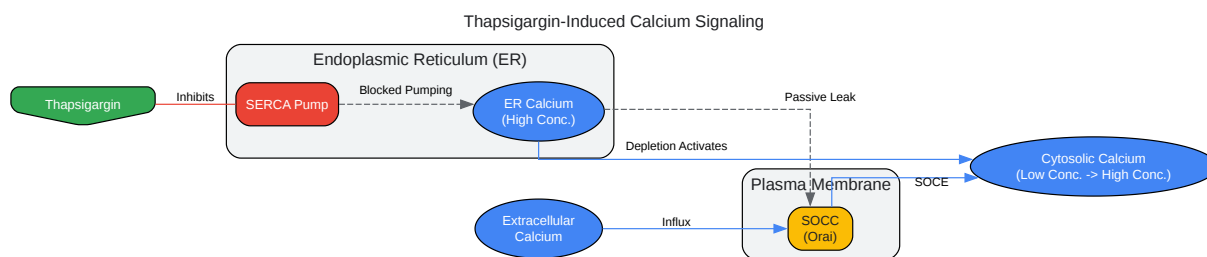
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to accurately measure the changes in cytosolic Ca^{2+} following **thapsigargin** treatment using common laboratory techniques.

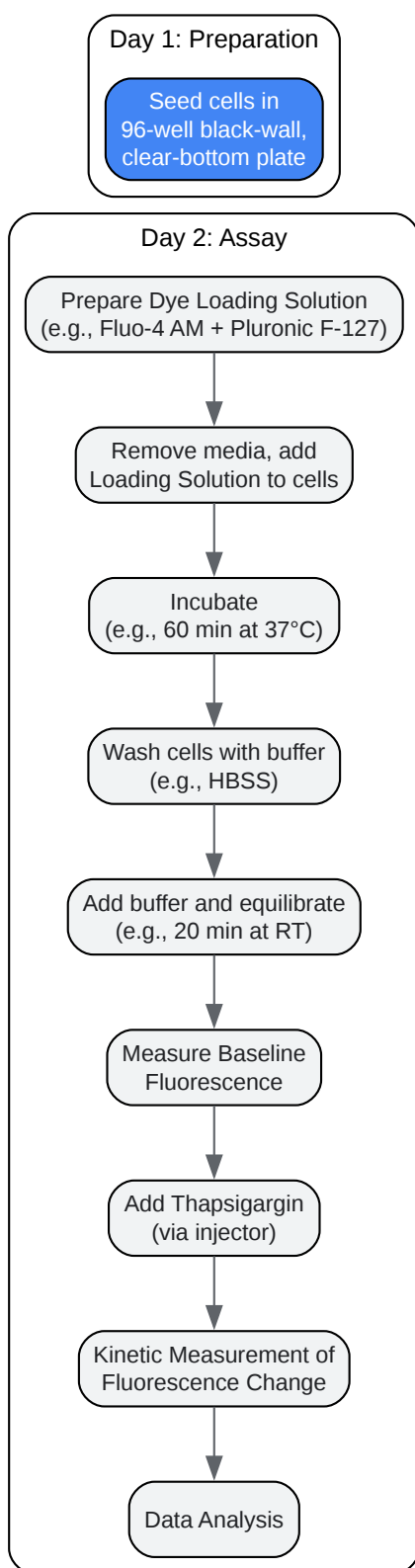
Principle of Thapsigargin Action and Calcium Mobilization

Thapsigargin non-competitively inhibits the SERCA pump, which is responsible for pumping Ca^{2+} from the cytosol into the ER lumen against its concentration gradient.[1][3] Inhibition of

SERCA disrupts this process, leading to two main events:

- **ER Store Depletion:** Ca^{2+} passively leaks from the ER, the cell's primary intracellular Ca^{2+} store, down its concentration gradient into the cytosol.[\[4\]](#)[\[5\]](#)
- **Store-Operated Calcium Entry (SOCE):** The depletion of ER Ca^{2+} stores is sensed by stromal interaction molecule (STIM) proteins in the ER membrane. STIM proteins then activate Orai channels in the plasma membrane, leading to an influx of extracellular Ca^{2+} into the cytosol.[\[2\]](#)[\[6\]](#) This entire process results in a significant and sustained elevation of cytosolic Ca^{2+} levels.





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